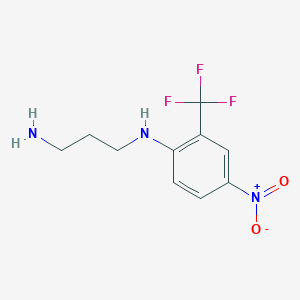
N1-(4-Nitro-2-trifluoromethyl-phenyl)-propane-1,3-diamine
Vue d'ensemble
Description
N1-(4-Nitro-2-trifluoromethyl-phenyl)-propane-1,3-diamine, commonly known as NTBC, is a small molecule inhibitor that has been widely used in scientific research. NTBC has been shown to have a significant impact on various biological processes, making it a valuable tool for researchers in many fields.
Mécanisme D'action
NTBC works by inhibiting the activity of HPPD, which is responsible for converting 4-hydroxyphenylpyruvate to homogentisic acid. This inhibition leads to the accumulation of 4-hydroxyphenylpyruvate and a decrease in the production of homogentisic acid. This mechanism of action has been shown to have a significant impact on the metabolism of tyrosine and related compounds.
Biochemical and Physiological Effects:
The inhibition of HPPD by NTBC has been shown to have a number of biochemical and physiological effects. These include a decrease in the production of homogentisic acid, an increase in the production of 4-hydroxyphenylpyruvate, and a decrease in the production of fumarate. These effects have been shown to impact a number of biological processes, including the production of neurotransmitters and the regulation of oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using NTBC in lab experiments is its specificity for HPPD. This allows researchers to selectively inhibit the activity of this enzyme without affecting other biological processes. However, one limitation of using NTBC is its potential toxicity, which can limit its use in certain experimental settings.
Orientations Futures
There are a number of potential future directions for research involving NTBC. One area of interest is the role of tyrosine metabolism in the regulation of oxidative stress, which has been shown to play a role in a number of diseases. Additionally, there is interest in the potential use of NTBC as a therapeutic agent for diseases that involve abnormalities in tyrosine metabolism. Finally, there is potential for the development of new inhibitors of HPPD that may be more effective or less toxic than NTBC.
Applications De Recherche Scientifique
NTBC has been used extensively in scientific research to study the role of tyrosine metabolism in various biological processes. Specifically, NTBC has been used to inhibit the activity of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is involved in the tyrosine catabolic pathway. This inhibition has been shown to have a significant impact on the metabolism of tyrosine and related compounds.
Propriétés
IUPAC Name |
N'-[4-nitro-2-(trifluoromethyl)phenyl]propane-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N3O2/c11-10(12,13)8-6-7(16(17)18)2-3-9(8)15-5-1-4-14/h2-3,6,15H,1,4-5,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIUIJVYLNXWBFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(F)(F)F)NCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50387272 | |
| Record name | N1-(4-Nitro-2-trifluoromethyl-phenyl)-propane-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50387272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-Nitro-2-trifluoromethyl-phenyl)-propane-1,3-diamine | |
CAS RN |
381241-12-9 | |
| Record name | N1-(4-Nitro-2-trifluoromethyl-phenyl)-propane-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50387272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





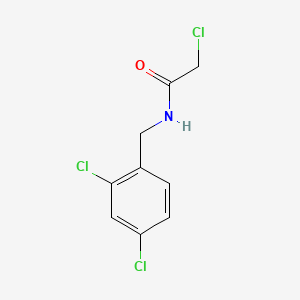
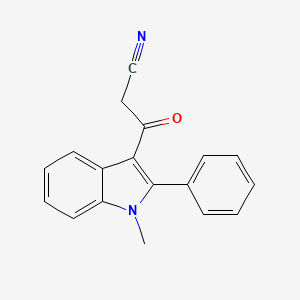
![2-cyano-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B1607583.png)
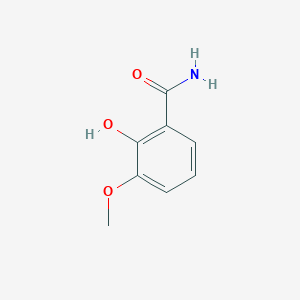

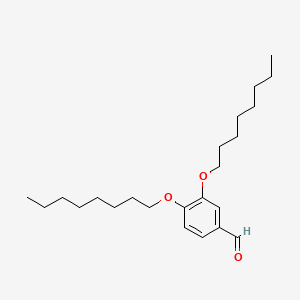
![5-(trifluoromethyl)-1H-benzo[d]imidazole-2-thiol](/img/structure/B1607587.png)

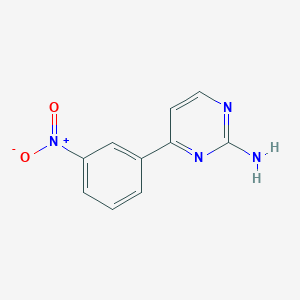
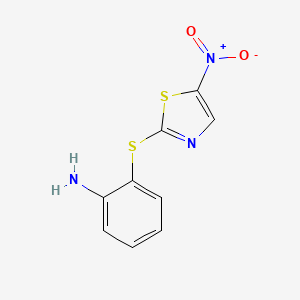

![4-(4-Chlorophenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B1607597.png)